molecular formula C16H8FNO2 B7891054 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

Cat. No.: B7891054
M. Wt: 265.24 g/mol
InChI Key: MMPHWTMMVPBHRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile involves the reaction of (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid with 2-Fluoro-5-formyl benzonitrile in the presence of triethylamine . The reaction is carried out in tetrahydrofuran at room temperature for 12 hours. The product is then concentrated under reduced pressure, and water is added to precipitate the solid, which is collected by filtration and dried .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring proper handling and safety measures due to the involvement of organic solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the isobenzofuran moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is as an intermediate in the synthesis of PARP inhibitors. PARP inhibitors are a class of drugs that target the poly(ADP-ribose) polymerase enzyme involved in DNA repair mechanisms. By inhibiting this enzyme, these compounds can induce cell death in cancer cells that rely on PARP for survival, particularly in tumors with BRCA mutations .

Fluorination Effects

Fluorination enhances the electro-optical properties of compounds used in liquid crystal applications. Studies have shown that fluorinated compounds like this compound can improve solubility and phase behavior in liquid crystal mixtures, which is beneficial for developing advanced optical devices .

Case Study 1: Development of PARP Inhibitors

A notable study highlighted the synthesis of various PARP inhibitors utilizing intermediates like this compound. These inhibitors were tested for efficacy against cancer cell lines with known BRCA mutations, demonstrating significant cytotoxicity compared to non-mutated controls .

Case Study 2: Liquid Crystal Applications

Research into the use of fluorinated compounds in liquid crystals showed that incorporating this compound into liquid crystal formulations resulted in improved thermal stability and electro-optical performance. The study measured birefringence values and phase transitions, confirming enhanced properties due to fluorination .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is related to its use in the synthesis of PARP inhibitors. PARP inhibitors target the poly(ADP-ribose) polymerase enzyme, which is involved in DNA repair. By inhibiting this enzyme, the compound prevents cancer cells from repairing their DNA, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-formyl benzonitrile: A precursor in the synthesis of the target compound.

    3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid: Another precursor used in the synthesis.

Uniqueness

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of PARP inhibitors. Its ability to undergo various chemical reactions also makes it versatile in synthetic organic chemistry.

Biological Activity

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile (CAS No. 763114-25-6) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. This article delves into its biological activity, pharmacological properties, and relevant research findings.

  • Molecular Formula : C16H8FNO2
  • Molecular Weight : 265.24 g/mol
  • Appearance : White solid
  • Solubility : Soluble in dichloromethane and tetrahydrofuran
  • Density : 1.38 g/cm³
  • Boiling Point : Approximately 430.1 °C (predicted)

This compound acts primarily as an inhibitor of PARP, an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair pathways, making them more susceptible to cytotoxicity.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that compounds similar to this compound can effectively inhibit the growth of leukemia L-1210 cells and other tumor cell lines at concentrations ranging from 10510^{-5} to 10710^{-7} M .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate permeability and absorption characteristics:

  • CYP Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial for drug metabolism . This inhibition can lead to drug-drug interactions when co-administered with other pharmaceuticals.

Case Study 1: PARP Inhibition in Cancer Therapy

In a study focusing on the development of PARP inhibitors, researchers synthesized various derivatives of this compound. The results demonstrated that these derivatives exhibited potent cytotoxic effects against BRCA-deficient cancer cells. The study highlighted the compound's potential for enhancing the efficacy of existing chemotherapeutic agents .

CompoundIC50 (M)Cell Line
2-Fluoro-5-benzonitrile derivative1×1061\times 10^{-6}L-1210
Olaparib5×1095\times 10^{-9}BRCA-deficient ovarian cancer

Case Study 2: Inhibition Profile Analysis

Another investigation assessed the inhibition profile of this compound against various bacterial strains, revealing effective antibacterial activity with an ID50 comparable to established antibiotics . This suggests potential applications beyond oncology.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation reactions. For example, a two-step procedure involves reacting 2-fluoro-5-formylbenzonitrile with a secondary amine (e.g., N-methylpropargylamine) under mild conditions (e.g., room temperature, dichloromethane solvent). Key parameters include stoichiometric ratios (e.g., 1:2 aldehyde-to-amine) and purification via column chromatography. Yield optimization (61% reported) may require adjusting reaction time or catalyst loading .
  • Data : 1H^1H NMR (CDCl₃, 400 MHz): δ 7.66–7.56 (m, 2H), 3.57 (s, 2H), 2.32 (s, 3H) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology : Use 1H^1H and 13C^{13}C NMR to confirm structural integrity, focusing on aromatic protons (δ 7.56–7.66 ppm) and methylene/methyl groups (δ 3.57, 2.32 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 275.1757 vs. calculated 275.1754). Purity assessment via HPLC is recommended .

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodology : While stability data is not explicitly reported, analogs with nitrile and fluorinated groups are typically stored at 2–8°C in inert atmospheres. Monitor degradation via periodic NMR or LC-MS, particularly for hydrolytic susceptibility of the isobenzofuranone moiety .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the isobenzofuranone-ylidene moiety during synthesis?

  • Methodology : The conjugated system likely forms via a Knoevenagel condensation, where the aldehyde reacts with an active methylene group. Computational studies (DFT) could elucidate transition states, while isotopic labeling (e.g., 13C^{13}C-formyl) may track reaction pathways .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (using SHELXL refinement) can confirm the planar geometry of the isobenzofuranone-ylidene group and validate bond lengths/angles. Submit data to the Cambridge Crystallographic Data Centre (CCDC) for public access .

Q. What pharmacological applications are supported by current research, particularly in drug discovery?

  • Methodology : This compound serves as a precursor in medicinal chemistry for synthesizing imidazopyridine analogs (e.g., antitumor agents). Its fluorinated nitrile group enhances metabolic stability, making it suitable for target validation in in vitro kinase assays .

Q. How can researchers address analytical challenges, such as purity discrepancies or spectral contradictions?

  • Methodology : Cross-validate NMR and HRMS data with synthetic replicates. For purity, employ orthogonal methods (e.g., TLC vs. HPLC). Conflicting spectral peaks may arise from rotamers; variable-temperature NMR can resolve dynamic effects .

Q. What in vitro pharmacological assays are appropriate for evaluating derivatives of this compound?

  • Methodology : Use cell-based assays (e.g., cytotoxicity screening in cancer lines) and enzyme inhibition studies (e.g., kinase profiling). Note that commercial samples are strictly for in vitro use and require ethical compliance .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodology : Compare analogs with substituted aryl groups (e.g., methoxyphenyl in ) to assess electronic effects on target binding. Pharmacophore modeling can identify critical interactions (e.g., π-stacking with the isobenzofuranone ring) .

Properties

IUPAC Name

2-fluoro-5-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPHWTMMVPBHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763114-25-6
Record name 2-fluoro-5-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of (3-oxo-1,3-dihydro-isobenzofuran-1-yl)phosphonic acid dimethyl ester (35.0 g, 0.14 mol) in tetrahydrofuran (200 ml) and 2-fluoro-5-formylbenzonitrile (20.9 g, 0.14 mol) in tetrahydrofuran (130 ml) was added triethylamine (14 ml, 0.14 mol) drop-wise over 25 min, with the temperature kept below 15° C. The reaction mixture was warmed slowly to 20° C. over 1 hour and concentrated in vacuo. The white residue was slurried in water (250 ml) for 30 minutes, filtered, washed with water, hexane and ether, and dried to yield 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)benzonitrile as a 50:50 mixture of E and Z isomers (37.2 g, 96%); m/z [M+1]+ 266 (98% purity)
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution of 2-fluoro-5-formylbenzonitrile (0.74 g, 5 mmol) and dimethyl 3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonate (1.2 g, 5 mmol) in THF (30 ml) was added triethylamine (0.7 ml, 5 mmol) dropwise at a temperature of below 15° C., which was then slowly rose to ambient temperature and stirred for overnight. The reaction mixture was concentrated and the residue was added water and stirred for 30 min. The precipitated solid was collected by filtration, washed with water, hexane, and ether, and dried in vacuo to afford the target compound (1.2 g, 92.3%) as a light yellow solid (a 50:50 mixture of E and Z isomers), used in next step without further purification.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
92.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile

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